molecular formula C30H38N4S B7880410 N-1-adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea

N-1-adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea

Cat. No.: B7880410
M. Wt: 486.7 g/mol
InChI Key: CEEKKKKVGBEIOA-ZKZBRXMHSA-N
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Description

N-1-adamantyl-N’-[(9S)-cinchonan-9-yl]thiourea: is a complex organic compound that combines the structural features of adamantane and cinchona alkaloids. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while cinchona alkaloids are naturally occurring compounds with significant pharmacological properties. The combination of these two moieties in a single molecule results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Adamantane Derivative Preparation:

      Starting Material: Adamantane

      Reaction: Functionalization of adamantane to introduce a thiourea group.

      Conditions: Typically involves the use of thiourea and a suitable catalyst under controlled temperature and pressure conditions.

  • Cinchona Alkaloid Derivative Preparation:

      Starting Material: Cinchona alkaloid (e.g., quinine)

      Reaction: Functionalization to introduce a reactive group that can form a bond with the adamantane derivative.

      Conditions: May involve multiple steps including protection and deprotection of functional groups, and the use of reagents like acyl chlorides or isocyanates.

  • Coupling Reaction:

      Reaction: Coupling of the functionalized adamantane and cinchona alkaloid derivatives.

      Conditions: Typically carried out in an inert atmosphere using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods:

    Scale-Up: The synthetic route can be scaled up for industrial production by optimizing reaction conditions, using continuous flow reactors, and employing automated synthesis techniques.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Products: Oxidized derivatives of the compound, potentially introducing hydroxyl or carbonyl groups.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduced forms of the compound, potentially converting carbonyl groups to alcohols.

  • Substitution:

      Reagents: Nucleophiles or electrophiles depending on the desired substitution.

      Products: Substituted derivatives where specific functional groups are replaced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under controlled temperature and solvent conditions.

Major Products:

    Oxidized Derivatives: Hydroxylated or carbonylated forms.

    Reduced Derivatives: Alcohols or amines.

    Substituted Derivatives: Various functionalized forms depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Material Science: Its rigid structure makes it suitable for incorporation into polymers and other materials to improve their mechanical properties.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.

    Molecular Probes: Its unique structure allows it to be used as a molecular probe in studying biological systems.

Medicine:

    Pharmacological Activity: The compound may exhibit antiviral, antibacterial, or anticancer properties, making it a candidate for drug development.

    Drug Delivery: Its stability and functional groups make it suitable for use in drug delivery systems.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Polymer Additives: Enhances the properties of polymers used in various industrial applications.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Binding: The compound may bind to specific enzymes, inhibiting their activity by blocking the active site or altering the enzyme’s conformation.

    Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    Cellular Uptake: The compound’s structure allows it to be efficiently taken up by cells, where it can exert its effects.

Comparison with Similar Compounds

    N-1-adamantyl-N’-phenylthiourea:

    N-1-adamantyl-N’-benzylthiourea:

    N-1-adamantyl-N’-cyclohexylthiourea:

Uniqueness:

    Combination of Adamantane and Cinchona Alkaloid: The unique combination of these two moieties in a single molecule imparts distinct chemical and biological properties not found in other similar compounds.

    Versatility: The compound’s structure allows for a wide range of chemical modifications, making it versatile for various applications in research and industry.

Properties

IUPAC Name

1-(1-adamantyl)-3-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4S/c1-2-22-18-34-10-8-23(22)14-27(34)28(25-7-9-31-26-6-4-3-5-24(25)26)32-29(35)33-30-15-19-11-20(16-30)13-21(12-19)17-30/h2-7,9,19-23,27-28H,1,8,10-18H2,(H2,32,33,35)/t19?,20?,21?,22?,23?,27?,28-,30?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEKKKKVGBEIOA-ZKZBRXMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1CN2CCC1CC2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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